[(2-Bromophenyl)methyl](3-methoxypropyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromophenyl)methylamine is an organic compound with the molecular formula C11H16BrNO. It is a brominated derivative of phenylmethylamine, featuring a methoxypropyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)methylamine typically involves the reaction of 2-bromobenzyl chloride with 3-methoxypropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production methods for (2-Bromophenyl)methylamine are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional purification steps, such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)methylamine undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions
Major Products
Nucleophilic substitution: Products include substituted phenylmethylamines or thiophenes.
Oxidation: Products include brominated benzaldehydes or ketones.
Reduction: Products include primary amines or alcohols
Scientific Research Applications
(2-Bromophenyl)methylamine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2-Bromophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxypropyl group contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(3-Bromophenyl)methylamine: Similar structure but with the bromine atom in the meta position.
(2-Chlorophenyl)methylamine: Similar structure but with a chlorine atom instead of bromine.
(2-Bromophenyl)methylamine: Similar structure but with a different alkyl chain length
Uniqueness
(2-Bromophenyl)methylamine is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The presence of both bromine and methoxypropyl groups provides a distinct combination of electronic and steric effects, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C11H16BrNO |
---|---|
Molecular Weight |
258.15 g/mol |
IUPAC Name |
N-[(2-bromophenyl)methyl]-3-methoxypropan-1-amine |
InChI |
InChI=1S/C11H16BrNO/c1-14-8-4-7-13-9-10-5-2-3-6-11(10)12/h2-3,5-6,13H,4,7-9H2,1H3 |
InChI Key |
HSPOYECYPVDITM-UHFFFAOYSA-N |
Canonical SMILES |
COCCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.